molecular formula C7H11ClN2O2S B2707891 Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride CAS No. 1379327-69-1

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride

Cat. No. B2707891
CAS RN: 1379327-69-1
M. Wt: 222.69
InChI Key: OMGFTIBIURXEPR-UHFFFAOYSA-N
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Description

“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions . It is widely used in biomedical research and as a crosslinking agent for hydrogels and other biomaterials .


Synthesis Analysis

The synthesis of “Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” involves the use of 2-aminothiazoles, which are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is represented by the formula H2C=C(CH3)CO2CH2CH2NH2 · HCl .


Chemical Reactions Analysis

“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” is a solid substance with a melting point range of 102 - 110 °C (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Mechanism of Action

Target of Action

Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group . It is primarily targeted towards the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices .

Mode of Action

The compound, Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride, interacts with its targets through both free radical polymerization and other polymerization reactions . This interaction results in the formation of polymers and copolymers that are used in various applications .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride involve the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field . The downstream effects include the production of homo and copolymer brushes of the compound, which can be used to tune the electrochemical properties of silicon wafers .

Pharmacokinetics

Due to its biocompatibility and low toxicity, it is widely used in biomedical research .

Result of Action

The molecular and cellular effects of Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride’s action include the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used as a crosslinking agent for hydrogels and other biomaterials .

Action Environment

It is recommended to avoid release to the environment .

Safety and Hazards

“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to wear personal protective equipment when handling this substance .

Future Directions

“Methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride” has great potential for clinical applications in regenerative medicine and other therapeutic remedies after further optimization in the future . Its wide range of biological activities and structural variations have attracted attention among medicinal chemists .

properties

IUPAC Name

methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)5-4-9-6(12-5)2-3-8;/h4H,2-3,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGFTIBIURXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379327-69-1
Record name methyl 2-(2-aminoethyl)-1,3-thiazole-5-carboxylate hydrochloride
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